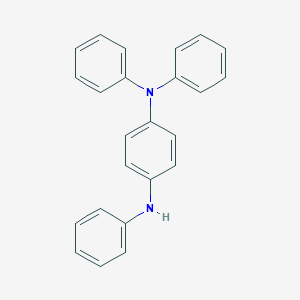

N,N,N'-Triphenyl-p-phenylenediamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-N,4-N,4-N-triphenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQFHFNWMCLWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941378 | |

| Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19606-98-5 | |

| Record name | N,N,N'-Triphenyl-4-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019606985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N'-Triphenyl-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N,N,N'-Triphenyl-p-phenylenediamine synthesis pathway and mechanism"

An In-Depth Technical Guide to the Synthesis of N,N,N'-Triphenyl-p-phenylenediamine: Pathways and Mechanisms

Executive Summary

This compound is an asymmetric triarylamine, a class of molecules with significant applications in materials science, particularly as hole-transport layers in organic light-emitting diodes (OLEDs) and as antioxidants. Its synthesis is a multi-step process centered on the strategic formation of carbon-nitrogen (C-N) bonds. This guide provides a comprehensive overview of the primary synthetic pathways, focusing on the two most powerful methodologies in modern organic chemistry for C-N cross-coupling: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will dissect the reaction mechanisms, explain the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide representative experimental protocols for researchers and chemical development professionals.

Strategic Approaches to Synthesis

The synthesis of an unsymmetrical triarylamine like this compound requires a controlled, stepwise approach to avoid the formation of undesired side products. A direct, one-pot reaction of p-phenylenediamine with three equivalents of an aryl halide would lead to a statistical mixture of products, including the undesired N,N,N',N'-tetraphenyl derivative.

Therefore, a robust retrosynthetic strategy involves a two-stage process:

-

Formation of a Symmetric Intermediate: The synthesis begins with the creation of N,N'-diphenyl-p-phenylenediamine (DPPD), a key, symmetrical diarylamine intermediate.[1][2] This is typically achieved through a double N-arylation of p-phenylenediamine.

-

Final Asymmetric Arylation: The secondary amine groups of DPPD are then subjected to a final N-arylation to introduce the third phenyl group, yielding the target molecule.

This stepwise approach allows for purification of the intermediate and ensures precise control over the final structure.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application to this compound Synthesis

Step 1: Synthesis of N,N'-Diphenyl-p-phenylenediamine (DPPD) p-Phenylenediamine is reacted with two equivalents of an aryl halide (e.g., bromobenzene or iodobenzene) under standard Buchwald-Hartwig conditions. Careful control of stoichiometry is important to favor the diarylated product.

Step 2: Synthesis of this compound The purified DPPD intermediate is then subjected to a second Buchwald-Hartwig reaction with one equivalent of an aryl halide to install the final phenyl group.

Critical Parameter Selection (The "Why")

-

Palladium Source: Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species. [3]* Ligand: The choice is critical. For arylating a secondary amine like DPPD, bulky and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are highly effective. [3]They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice for its high basicity and compatibility with organic solvents. Other bases like potassium phosphate (K₃PO₄) can also be used.

-

Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard, as they effectively solvate the reactants and catalyst complex without interfering with the reaction.

Pathway II: The Ullmann Condensation / Goldberg Reaction

The Ullmann condensation is the classical method for C-N bond formation, utilizing a copper catalyst. [4]While traditional Ullmann reactions required harsh conditions (high temperatures >200 °C and stoichiometric copper), modern protocols employ ligands to facilitate the reaction under much milder conditions. [5]

The Reaction Mechanism

The mechanism of the ligated Ullmann reaction is thought to proceed as follows:

-

Formation of Copper(I)-Amide: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper(I)-amido complex.

-

Oxidative Addition: This copper-amido species reacts with the aryl halide in an oxidative addition step, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) complex undergoes reductive elimination to form the desired C-N bond and regenerate a Cu(I) species, which continues the catalytic cycle.

Caption: Proposed catalytic cycle for the ligated Ullmann condensation.

Critical Parameter Selection

-

Copper Source: Copper(I) salts like CuI are most common, as they are the active catalytic species. Metallic copper powder can also be used but often requires higher temperatures. [4]* Ligand: This is the key to modern Ullmann reactions. Chelating ligands like 1,10-phenanthroline or various diamines stabilize the copper catalyst and increase its solubility and reactivity, allowing for lower reaction temperatures. [4]* Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient.

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often required, although ligated systems can sometimes work in solvents like toluene. [4]

Comparative Analysis and Data

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu powder) |

| Cost | Higher (Palladium is a precious metal) | Lower (Copper is abundant) [6] |

| Ligands | Essential (Bulky phosphines, N-heterocyclic carbenes) | Often required for mild conditions (Diamines, Phenanthrolines) |

| Base | Strong (NaOtBu, LiHMDS) | Moderate (K₂CO₃, K₃PO₄) |

| Temperature | Mild to moderate (Room temp. to ~110 °C) | Moderate to high (~100 °C to >200 °C) [4] |

| Scope | Very broad, high functional group tolerance | Can be more limited, traditionally requires activated aryl halides [4] |

| Pros | High yields, mild conditions, reliable | Low catalyst cost, alternative for Pd-sensitive substrates |

| Cons | High catalyst and ligand cost | Often requires higher temperatures, potential for side reactions |

Experimental Protocol: Arylation of N,N'-Diphenyl-p-phenylenediamine

The following is a representative protocol for the final arylation step (Step 2) to form this compound, adapted from established procedures for the arylation of diarylamines. [6][7]This protocol utilizes a nickel-based system, which serves as a practical, cost-effective alternative to palladium. [6] Reaction: N,N'-Diphenyl-p-phenylenediamine + Bromobenzene → this compound

Materials:

-

N,N'-Diphenyl-p-phenylenediamine (DPPD)

-

Bromobenzene

-

Nickel(II) chloride-triphenylphosphine complex (NiCl₂(PPh₃)₂)

-

Triphenylphosphine (PPh₃)

-

Ethylmagnesium bromide (EtMgBr) solution in THF

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add N,N'-Diphenyl-p-phenylenediamine (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar. Add anhydrous THF to dissolve the starting material.

-

Amide Formation: Cool the solution to 0 °C in an ice bath. Slowly add ethylmagnesium bromide (1.05 eq) dropwise. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. This step generates the bromomagnesium diarylamide in situ. [7]3. Catalyst and Reagent Addition: To the flask, add the NiCl₂(PPh₃)₂ catalyst (0.05 eq), additional PPh₃ ligand (0.10 eq), and anhydrous toluene. Finally, add bromobenzene (1.2 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The synthesis of this compound is most effectively achieved through a controlled, two-stage process involving the formation and subsequent arylation of an N,N'-diphenyl-p-phenylenediamine intermediate. Both the Buchwald-Hartwig amination and modern Ullmann condensation represent powerful and viable strategies for accomplishing the necessary C-N bond formations. While the Buchwald-Hartwig reaction offers unparalleled scope and mild conditions, its cost can be a consideration. Ligand-assisted Ullmann reactions and emerging nickel-catalyzed systems provide cost-effective and highly practical alternatives. The choice of methodology will ultimately depend on substrate specifics, cost considerations, and available laboratory equipment, but the principles outlined in this guide provide a robust framework for the successful synthesis of this and other complex triarylamines.

References

-

Chen, C., & Yang, L.-M. (2005). Arylation of Diarylamines Catalyzed by Ni(II)-PPh3 System. Organic Letters, 7(11), 2209–2211. [Link]

-

Chen, C., & Yang, L.-M. (2005). Arylation of Diarylamines Catalyzed by Ni(II)−PPh3 System. Organic Letters, 7(11), 2209-2211. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- Cao, T., Luo, Y.-P., Cheng, L., & Liu, X.-W. (2023). Reductive Buchwald–Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. European Journal of Organic Chemistry.

- Various Authors. (2023). Synthetic Methods for Diarylamines and Triarylamines. Royal Society of Chemistry Books.

-

Hu, K., et al. (2022). Nickel-Catalyzed N-Arylation of Diarylamines for Triarylamine Synthesis. Organometallics, 41(5), 569–574. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Uozumi, Y., & Nakai, Y. (2002). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, (19), 2246-2247. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

- International Journal of Advanced Scientific and Technical Research. (2015). Synthesis and Characterization of Nanosize Poly (p-phenylenediamine) in the presence of Benzalkonium Chloride.

-

ResearchGate. (2009). One-Step Synthesis of N,N′-Dialkyl-p-phenylenediamines. [Link]

-

Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005). Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Synthetic Communications, 35(15), 2085-2090. [Link]

- ResearchGate. (2018). Synthesis and characterization of Poly(p-phenylenediamine)

- Google Patents. (n.d.). US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines.

-

PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

-

Mujafarkani, N., et al. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. Heliyon, 9(7). [Link]

-

PubChem. (n.d.). N,N'-Diphenyl-P-Phenylenediamine. Retrieved from [Link]

- American Journal of Nanosciences. (2019). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE)

-

Organic Syntheses. (2021). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for N,N'-Diphenyl-p-phenylenediamine (HMDB0247345). Retrieved from [Link]

Sources

- 1. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for N,N'-Diphenyl-p-phenylenediamine (HMDB0247345) [hmdb.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Arylation of Diarylamines Catalyzed by Ni(II)-PPh3 System [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of N,N,N'-Triphenyl-1,4-phenylenediamine (CAS Number: 19606-98-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N'-Triphenyl-1,4-phenylenediamine (CAS No. 19606-98-5), a tertiary aromatic amine, represents a scaffold of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug design and development. These properties govern critical aspects of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a detailed examination of the known physicochemical characteristics of N,N,N'-Triphenyl-1,4-phenylenediamine, alongside standardized experimental protocols for the determination of key parameters. By synthesizing established data with field-proven methodologies, this document aims to equip researchers with the foundational knowledge necessary to harness the full potential of this compound in their scientific endeavors.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, with a significant number of candidates failing due to suboptimal biopharmaceutical properties.[1][2] A proactive approach to understanding and optimizing the physicochemical characteristics of a molecule from the earliest stages of research is therefore not just advantageous, but essential for success.[3] Properties such as lipophilicity, solubility, and melting point are not mere data points; they are critical determinants of a drug's behavior in biological systems.[4][5]

Lipophilicity, for instance, profoundly influences a drug's ability to traverse biological membranes, a prerequisite for reaching its target site of action.[6][7] Similarly, aqueous solubility is a key factor in drug absorption from the gastrointestinal tract and in the formulation of parenteral dosage forms.[8][9] The melting point of a compound can provide insights into its purity and solid-state stability, which are crucial considerations for manufacturing and storage.[10][11]

This guide focuses on N,N,N'-Triphenyl-1,4-phenylenediamine, a molecule with a complex aromatic structure that presents both opportunities and challenges in the context of drug development. Its tertiary amine and multiple phenyl rings suggest a distinct profile of basicity, lipophilicity, and solubility that requires careful characterization.

Compound Identification and Core Properties

-

Chemical Name: N,N,N'-Triphenyl-1,4-phenylenediamine

-

Synonym: 4-Anilinotriphenylamine[12]

-

CAS Number: 19606-98-5

-

Molecular Formula: C₂₄H₂₀N₂[13]

-

Molecular Weight: 336.43 g/mol [13]

-

Chemical Structure:

Caption: Chemical structure of N,N,N'-Triphenyl-1,4-phenylenediamine.

Tabulated Physicochemical Data

The following table summarizes the available physicochemical data for N,N,N'-Triphenyl-1,4-phenylenediamine. It is important to note that while some properties have been experimentally determined, others are predicted values and should be treated as such until experimental verification.

| Property | Value | Data Type | Source(s) |

| Physical State | Solid, Crystal - Powder | Experimental | TCI Chemicals |

| Appearance | White to Pale Yellow | Experimental | TCI Chemicals |

| Melting Point | 130.0 to 134.0 °C | Experimental | TCI Chemicals, Fisher Scientific[6] |

| Boiling Point | 509.0 ± 33.0 °C | Predicted | ChemicalBook[5] |

| Density | 1.173 ± 0.06 g/cm³ | Predicted | ChemicalBook[5] |

| Water Solubility | Data not available | - | - |

| pKa | 1.37 ± 0.40 | Predicted | ChemicalBook[5] |

| LogP | 6.973 | Predicted | Sunshine Optoelectronic[8] |

In-Depth Analysis and Experimental Protocols

A thorough experimental investigation of the physicochemical properties of N,N,N'-Triphenyl-1,4-phenylenediamine is crucial for any drug development program. Below are detailed, field-proven protocols for determining its melting point, solubility, and lipophilicity.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental property used for identification and as an indicator of purity.[10][14]

This method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.[15]

Methodology:

-

Sample Preparation: A small amount of dry N,N,N'-Triphenyl-1,4-phenylenediamine is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the completion of melting. The melting point is reported as this range.[16]

Sources

- 1. The influence of lipophilicity in drug discovery and design | Semantic Scholar [semanticscholar.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. omicsonline.org [omicsonline.org]

- 6. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. nano-lab.com.tr [nano-lab.com.tr]

- 11. resolvemass.ca [resolvemass.ca]

- 12. N,N,N'-Triphenyl-1,4-phenylenediamine | 19606-98-5 | TCI EUROPE N.V. [tcichemicals.com]

- 13. chemscene.com [chemscene.com]

- 14. aelabgroup.com [aelabgroup.com]

- 15. Melting Point Test - CD Formulation [formulationbio.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 4-Anilinotriphenylamine

Abstract

This technical guide provides a comprehensive exploration of 4-anilinotriphenylamine, also known as N,N-diphenyl-p-phenylenediamine, a molecule of significant interest in the fields of materials science and organic electronics. We delve into its molecular structure, synthesis methodologies, and detailed characterization through various analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the experimental protocols and data interpretation for this versatile triarylamine derivative.

Introduction: The Significance of 4-Anilinotriphenylamine

4-Anilinotriphenylamine is a member of the triarylamine family, a class of compounds renowned for their electron-donating properties and propeller-like three-dimensional structures. These characteristics make them excellent candidates for hole-transporting materials (HTMs) in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The core triphenylamine structure provides a robust scaffold, and the addition of the aniline group at the para position further modulates its electronic and morphological properties, enhancing its performance in these applications. Understanding the synthesis, molecular architecture, and physicochemical properties of 4-anilinotriphenylamine is crucial for optimizing its function in next-generation electronic and optoelectronic technologies.

Molecular Structure and Synthesis

The molecular structure of 4-anilinotriphenylamine consists of a central nitrogen atom bonded to three phenyl rings, with one of these rings being further substituted at the para position with an amino group, which is itself attached to another phenyl ring. This arrangement results in a non-planar, propeller-like geometry that is crucial for preventing intermolecular aggregation and promoting efficient charge transport.

Synthesis Methodologies

The synthesis of 4-anilinotriphenylamine can be achieved through several routes, ranging from classical condensation reactions to modern palladium-catalyzed cross-coupling reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

A traditional approach involves the nucleophilic aromatic substitution reaction between diphenylamine and p-nitroaniline, followed by the reduction of the nitro group. This multi-step process, while effective, can sometimes require harsh reaction conditions.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[2] This palladium-catalyzed cross-coupling reaction offers a more efficient and milder route to synthesize 4-anilinotriphenylamine. The reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocol: Buchwald-Hartwig Amination for 4-Anilinotriphenylamine Synthesis

This protocol outlines a general procedure for the synthesis of 4-anilinotriphenylamine via a Buchwald-Hartwig amination reaction.

Materials:

-

4-Bromotriphenylamine or 4-Iodotriphenylamine

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), aniline (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., XPhos, 2-10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene) to the flask, followed by the base (e.g., NaOtBu, 1.5 eq.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS, usually 4-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-anilinotriphenylamine.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of 4-anilinotriphenylamine via Buchwald-Hartwig amination.

Spectroscopic Characterization

A thorough characterization of 4-anilinotriphenylamine is essential to confirm its identity and purity. A combination of spectroscopic techniques provides a detailed picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. The spectra of 4-anilinotriphenylamine reveal characteristic signals for the aromatic protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet region for the aromatic protons of the diphenylamino and anilino groups. The protons on the p-phenylenediamine core will also appear in this region, with their chemical shifts influenced by the neighboring nitrogen atoms.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the molecule. The carbons directly attached to the nitrogen atoms will be deshielded and appear at a lower field.

| ¹H NMR (Typical Shifts) | ¹³C NMR (Typical Shifts) |

| Aromatic Protons: δ 6.8-7.5 ppm | Aromatic Carbons: δ 115-150 ppm |

| Amine Proton (NH₂): Broad singlet |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 4-anilinotriphenylamine will exhibit characteristic absorption bands corresponding to N-H and C-N stretching, as well as aromatic C-H and C=C vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (often two bands for primary amine) |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

Experimental Protocol: FTIR Spectroscopy

Apparatus: A calibrated Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

Diagram: Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of 4-anilinotriphenylamine.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 4-anilinotriphenylamine, the UV-Vis absorption spectrum is characterized by strong absorptions in the ultraviolet region, corresponding to π-π* transitions within the conjugated aromatic system. The position of the absorption maxima can be influenced by the solvent polarity.

Thermal Analysis

The thermal stability of 4-anilinotriphenylamine is a critical parameter for its application in electronic devices, which often operate at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate thermal properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the decomposition temperature and thermal stability of the compound. For 4-anilinotriphenylamine, a single-step decomposition is expected at a high temperature, indicative of good thermal stability. A projected thermogravimetric analysis of 4-aminodiphenylamine sulfate suggests that the decomposition of the organic moiety occurs at higher temperatures.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, glass transition temperature (Tg), and other phase transitions. The DSC thermogram of 4-anilinotriphenylamine will show an endothermic peak corresponding to its melting point. The glass transition temperature is particularly important for amorphous thin films used in devices, as it relates to the morphological stability of the film. Studies on related p-phenylenediamines have utilized DSC to investigate their thermal properties and antioxidant activity.[1][4]

Experimental Protocol: Thermal Analysis (TGA/DSC)

Apparatus: A calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

Procedure (TGA):

-

Place a small, accurately weighed sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).

-

Record the mass loss as a function of temperature.

Procedure (DSC):

-

Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.

-

Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature. A second heating cycle is often performed to obtain a clear glass transition.

Applications in Organic Electronics

The unique electronic and structural properties of 4-anilinotriphenylamine make it a highly effective hole-transporting material in various organic electronic devices.

Perovskite Solar Cells (PSCs)

In PSCs, the HTM plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode. 4-Anilinotriphenylamine and its derivatives have been successfully employed as HTMs, contributing to high power conversion efficiencies and improved device stability.[5] Its good film-forming properties and suitable energy levels allow for efficient charge extraction and transport.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTM facilitates the injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light. The high hole mobility and thermal stability of 4-anilinotriphenylamine-based materials are advantageous for achieving high efficiency and long operational lifetimes in OLEDs.

Performance Metrics:

-

Hole Mobility: The efficiency of hole transport is quantified by the hole mobility (μh). While specific values for pristine 4-anilinotriphenylamine films are not extensively reported, related triarylamine derivatives exhibit hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹.[6]

-

Device Efficiency: The performance of OLEDs is often characterized by their external quantum efficiency (EQE) and power efficiency. The use of efficient HTMs like 4-anilinotriphenylamine is critical for maximizing these values.

Conclusion

4-Anilinotriphenylamine stands out as a molecule of significant technological importance, primarily due to its excellent hole-transporting properties. This guide has provided a detailed overview of its molecular structure, synthesis, and comprehensive characterization using a suite of analytical techniques. The protocols and data presented herein serve as a valuable resource for researchers and professionals working to advance the fields of organic electronics and materials science. Further investigations into its single-crystal structure and more detailed device performance metrics will undoubtedly continue to unlock the full potential of this versatile compound.

References

- Gatial, A., et al. (2008). Quantum-chemical study of N,N´-diphenyl-p-phenylenediamine (DPPD) dehydrogenation. Acta Chimica Slovaca, 1(1), 72-84.

- Lin, C.-H., et al. (2014). Hole mobilities within thin films of the VB-FNPD polymer and VB-model films.

- Simon, P., & Koči, V. (2005). DSC study of antioxidant activity of selected p-phenylenediamines in styrene-butadiene rubber. Journal of Thermal Analysis and Calorimetry, 82(2), 431-436.

- Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. Hilaris Publisher.

- Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061.

- DFT study of the reaction sites of N,N′-substituted p-phenylenediamine antioxidants. (2005). Journal of Molecular Structure: THEOCHEM, 724(1-3), 131-138.

- Neetha, S., et al. (2011). Synthesis and Crystal Structure Study of 4-Anilino-3-((4-benzylpiperazin-1-yl)methyl)-2H-chromen-2-one. X-ray Structure Analysis Online, 27, 1-2.

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

- Yella, A., et al. (2014). Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells.

- Kinaytürk, K., et al. (2021). Experimental and computational investigations on the molecular structure, vibrational spectra, electronic properties, and molecular electrostatic potential analysis of phenylenediamine isomers. Spectroscopy Letters, 54(9), 657-674.

- Mobility of electrons and holes in an n-type organic semiconductor perylene diimide thin film. (2009). Synthetic Metals, 159(15-16), 1563-1566.

- Sun, Q., et al. (2023). Interfacial modification to improve all-inorganic perovskite solar cells by a multifunctional 4-aminodiphenylamine layer. Chemical Engineering Journal, 464, 142646.

- Optimal geometry and reaction sites notation of MBPPD. (2005). Journal of Molecular Structure: THEOCHEM, 724(1-3), 131-138.

- Time-of-Flight Method for Determining the Drift Mobility in Organic Semiconductors. (2017).

- Hole-transporting materials for organic light-emitting diodes: an overview. (2021). Journal of Materials Chemistry C, 9(38), 13147-13171.

-

PubChem. (n.d.). N,N'-Diphenyl-P-Phenylenediamine. Retrieved from [Link]

- Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)

-

FTIR and UV-Vis Spectroscopy. (n.d.). Honeyman Laboratories. Retrieved from [Link]

- a 1H-NMR and b 13C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). (2014). RSC Advances, 4(74), 39281-39289.

- Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). (2016). American Journal of Polymer Science, 6(1), 1-5.

- Synthesis and characterization of 4,4′,-diaminodiphenylmethane Schiff bases. (2010). Journal of the Serbian Chemical Society, 75(10), 1357-1368.

- Crystal structure of (E)-2-{[(4-anilinophenyl)imino]methyl}phenol. (2015).

- Typical hole transporting materials for OLED devices. (2021). Journal of Materials Chemistry C, 9(38), 13147-13171.

- Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD), N‑Isopropyl‑N′-phenyl-p-phenylenediamine (IPPD), and 6PPD-Quinone (6PPD-Q). (2023). Environmental Science & Technology.

-

The Crucial Role of Hole Transport Materials in OLED Efficiency. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Synthesis of diphenylamine-co-aniline copolymers in emulsified systems using a reactive surfactant as the emulsifying agent and aniline monomer. (2017). Polymer Bulletin, 74(11), 4585-4601.

- Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents. (2007). Applied Physics Letters, 90(18), 182104.

- Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. (2023).

- Vibrational spectrum and molecular structure of triphenylamine monomer: A combined matrix-isolation FTIR and theoretical study. (2007). Physical Chemistry Chemical Physics, 9(28), 3749-3760.

- Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. (2010). University of Minnesota.

- Characteristic Performance of OLED Based on Hole Injection, Transport and Blocking Layers. (2019). Microsystem Technologies, 25(12), 4529-4537.

- Development of an ion mobility quadrupole time of flight mass spectrometer. (2008). Journal of the American Society for Mass Spectrometry, 19(8), 1183–1193.

- Synthesis and characterization of tetraphenylammonium salts. (2018). Scientific Reports, 8(1), 1-8.

- Determining Out-of-Plane Hole Mobility in CuSCN via the Time-of-Flight Technique To Elucidate Its Function in Perovskite Solar Cells. (2021). ACS Applied Materials & Interfaces, 13(32), 38499–38507.

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances, 11(34), 20974-20984.

- Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. (2010). Magnetic Resonance in Chemistry, 48(11), 896-902.

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -... (2021). Journal of Molecular Structure, 1244, 130949.

- Validating an ion mobility spectrometry-quadrupole time of flight mass spectrometry method for high-throughput pesticide screening. (2019). Analyst, 144(16), 4835-4840.

-

Beilstein Journal of Organic Chemistry. (2024). Retrieved from [Link]

- How does FTIR spectroscopy and UV-Vis spectroscopy complement with each other? (2018).

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2022). Molecules, 27(19), 6528.

- Crystal structure of diethylammonium aniline-4-sulfonate anilinium-4-sulfonate. (2016).

- Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. (2021). Molecules, 26(19), 5873.2021). Molecules, 26(19), 5873.

Sources

- 1. researchgate.net [researchgate.net]

- 2. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Crystal structure of (E)-2-{[(4-anilinophenyl)imino]methyl}-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

"Solubility and stability of N,N,N'-Triphenyl-p-phenylenediamine in organic solvents"

An In-Depth Technical Guide for Researchers

Solubility and Stability of N,N,N'-Triphenyl-p-phenylenediamine in Organic Solvents

Abstract

This compound (TPPD) is an advanced aromatic amine derivative that merges the structural motifs of triphenylamine (TPA) and p-phenylenediamine (PPD). This unique combination imparts promising characteristics for applications in organic electronics as a hole-transporting material and as a potent antioxidant or polymer precursor.[1][2][3] However, the effective formulation and application of TPPD are critically dependent on a thorough understanding of its solubility and stability in relevant organic solvents. This guide provides a comprehensive overview of the predicted solubility profile of TPPD, detailed protocols for its empirical determination, and a systematic approach to evaluating its chemical stability under various stress conditions.

Molecular Profile and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[4][5]

Molecular Structure Analysis: this compound possesses a large, sterically hindered, and predominantly nonpolar structure. Key features include:

-

Three Phenyl Groups: Attached to a single nitrogen, these groups create a bulky, nonpolar, propeller-like configuration, similar to triphenylamine.[6]

-

p-Phenylenediamine Core: This central aromatic diamine structure contributes to the molecule's rigidity and potential for hydrogen bonding via the secondary amine (-NH-) group.

-

Aromaticity: The extensive system of aromatic rings results in significant van der Waals forces and potential for π-π stacking interactions.

Predicted Solubility Profile: Based on its structure and comparison with analogs like N,N'-Diphenyl-p-phenylenediamine (DPPD) and Triphenylamine (TPA), TPPD is predicted to exhibit the following solubility characteristics:

-

High Solubility: In nonpolar aromatic solvents (e.g., Toluene, Benzene, Xylene) and chlorinated solvents (e.g., Dichloromethane, Chloroform) due to favorable dispersion forces.

-

Good to Moderate Solubility: In polar aprotic solvents such as Tetrahydrofuran (THF), Acetone, and Ethyl Acetate, which can interact with the molecule's aromatic system.[7]

-

Limited Solubility: In polar protic solvents like alcohols (e.g., Ethanol, Methanol). While the secondary amine can act as a hydrogen bond donor, the overwhelming nonpolar character of the molecule limits miscibility.[8]

-

Insoluble: In water and other highly polar aqueous solutions, a characteristic shared with its parent compound, triphenylamine.[6][7]

Experimental Protocol for Solubility Determination

To move beyond prediction, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.[5]

Step-by-Step Methodology

-

Preparation: Add an excess amount of TPPD solid to a series of vials, each containing a known volume (e.g., 5 mL) of the selected high-purity organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 24 hours to permit the excess solid to sediment completely.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant of each vial using a volumetric pipette. To avoid transferring any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Calculation: Determine the concentration of TPPD in the diluted sample against a calibration curve prepared from standards of known concentration. Calculate the original solubility in the solvent, typically expressed in mg/mL or g/100 mL.

Data Presentation: Solubility of TPPD at 25 °C (Illustrative Data)

| Solvent | Solvent Type | Predicted Solubility | Illustrative Solubility (mg/mL) |

| Toluene | Aromatic | High | > 100 |

| Dichloromethane | Chlorinated | High | > 100 |

| Tetrahydrofuran (THF) | Polar Aprotic | Good | 50 - 70 |

| Acetone | Polar Aprotic | Moderate | 25 - 40 |

| Ethanol | Polar Protic | Limited | 5 - 10 |

| Water | Polar Protic | Insoluble | < 0.1 |

Workflow for Solubility Determination

Chemical Stability Profile and Influencing Factors

The stability of TPPD in solution is paramount for its storage, formulation, and performance. Aromatic amines, particularly phenylenediamines, are susceptible to degradation.[10]

Primary Degradation Pathways:

-

Oxidation: The secondary amine and the p-phenylenediamine core are susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal impurities. This process can lead to the formation of highly colored quinoneimine species and subsequent polymerization products, which can be visually identified by a darkening of the solution from colorless or pale to deep purple or black.[10]

-

Photodegradation: Exposure to UV or high-energy visible light can promote the formation of radical cations, accelerating degradation.[11] Photostability testing is an integral part of a comprehensive stability assessment.[12]

-

Thermal Degradation: While triphenylamine derivatives are known for good thermal stability, prolonged exposure to high temperatures in solution can accelerate oxidative processes.[13][14]

Factors Influencing Stability:

-

Solvent: The choice of solvent can impact stability. Protic solvents may facilitate certain degradation pathways, while antioxidants present as stabilizers in some solvent grades (like BHT in THF) can enhance stability.

-

Headspace Oxygen: The presence of oxygen in the vial headspace is a primary driver of oxidation. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.

-

Temperature: As per Arrhenius kinetics, reaction rates, including degradation, increase with temperature.

-

Light Exposure: Protecting solutions from light by using amber vials or storing them in the dark is a critical and simple measure to prevent photodegradation.

Experimental Protocol for Solution Stability Assessment

A well-designed stability study provides quantitative data on the degradation rate of TPPD under defined conditions. This typically involves a time-course study analyzed by a stability-indicating analytical method.

Step-by-Step Methodology

-

Solution Preparation: Prepare a stock solution of TPPD in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

-

Aliquoting: Dispense the solution into multiple sets of vials (e.g., clear and amber glass) to test different conditions. If testing the effect of atmosphere, purge one set of vials with an inert gas (e.g., argon) before sealing.

-

Storage Conditions (Stress Testing): Store the sets of vials under various conditions as per ICH guidelines.[12]

-

Control: 2-8 °C, protected from light.

-

Accelerated Thermal: 40 °C, protected from light.

-

Photostability: 25 °C, exposed to a controlled light source (ICH Q1B).[12]

-

Ambient: 25 °C, exposed to ambient light and air.

-

-

Time-Point Analysis: At specified time points (e.g., T=0, 24h, 48h, 1 week, 1 month), remove a vial from each storage condition.

-

Quantification: Analyze the sample immediately using a stability-indicating HPLC method. This method must be able to separate the intact TPPD peak from any potential degradation products.[9][15]

-

Data Analysis: Calculate the percentage of TPPD remaining at each time point relative to the initial (T=0) concentration. The appearance of new peaks or a decrease in the main peak area signifies degradation.[16]

Data Presentation: Stability of TPPD in THF (Illustrative Data)

| Condition | Time | % TPPD Remaining | Observations |

| 2-8 °C, Dark, Inert Gas | 1 Month | 99.5% | Clear, colorless solution |

| 25 °C, Dark, Air | 1 Month | 92.1% | Solution shows slight yellowing |

| 40 °C, Dark, Air | 1 Month | 75.4% | Solution is dark yellow/brown |

| 25 °C, Light, Air | 1 Week | 60.2% | Solution is dark purple |

Workflow for Solution Stability Assessment

Conclusion and Recommendations

This compound is a large, nonpolar molecule with predicted good solubility in aromatic and chlorinated organic solvents and poor solubility in aqueous media. Its primary stability liability is oxidative degradation, which is accelerated by heat, light, and the presence of atmospheric oxygen.

For researchers, scientists, and drug development professionals, the following best practices are recommended:

-

Solvent Selection: Choose solvents based on empirical solubility data for the required concentration. For applications requiring high concentrations, toluene or dichloromethane are likely suitable candidates.

-

Storage of Solids: The solid compound should be stored in a cool, dark place, preferably under an inert atmosphere.

-

Storage of Solutions: Stock solutions should be prepared fresh whenever possible. For short-term storage, use amber vials, purge the headspace with an inert gas like argon, and store at refrigerated temperatures (2-8 °C).

-

Validation: Always perform solubility and stability studies in the final formulation matrix to identify any potential interactions or unforeseen degradation issues.

By following these guidelines and employing the detailed protocols within this guide, researchers can ensure the accurate and effective use of this compound in their work.

References

- University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. (2025, August 7). Synthesis and Photophysical Properties of Triphenylamine-Based Multiply Conjugated Star Like Molecules.

- Yen, H.-J., & Liou, G.-S. (2012). Solution-processable Triarylamine-based Electroactive High Performance Polymers for Anodically Electrochromic Applications. Polymer Chemistry, 3, 255–264.

- Global Bioanalysis Consortium Harmonization Team. (n.d.). Stability: Recommendation for Best Practices and Harmonization. National Institutes of Health (NIH).

- Rashid, A. K. (2016). Thermal Stability of LED Molecules Triphenylamine-Based Aromatic Polyamides: Spectral and Electrochemistry Applications. Asian Journal of Chemistry, 28, 2050-2056.

- ResearchGate. (n.d.). Solution Stability Methods.

- Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations.

- Solubility of Things. (n.d.). p-Phenylenediamine.

- Wikipedia. (n.d.). p-Phenylenediamine.

- MDPI. (n.d.). Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance.

- Smolecule. (n.d.). Buy N-Phenyl-p-phenylenediamine | 101-54-2.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.

- CymitQuimica. (n.d.). CAS 2350-01-8: N,N-Diphenyl-p-phenylenediamine.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- arXiv. (2024, April 4). Photochemistry upon charge separation in triphenylamine derivatives from fs to μs.

- Cosmetic Ingredient Review. (2024, January 8). p-Phenylenediamine - CIR Report Data Sheet.

- Wikipedia. (n.d.). Triphenylamine.

- Sigma-Aldrich. (n.d.). N-Phenyl-p-phenylenediamine 98%.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Understanding P-Phenylenediamine: Properties, Applications, and Safety in Fine Chemicals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. Triphenylamine - Wikipedia [en.wikipedia.org]

- 7. CAS 2350-01-8: N,N-Diphenyl-p-phenylenediamine [cymitquimica.com]

- 8. N-Phenyl-p-phenylendiamin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. cir-safety.org [cir-safety.org]

- 11. [2404.03817] Photochemistry upon charge separation in triphenylamine derivatives from fs to $\mathrmμ$s [arxiv.org]

- 12. database.ich.org [database.ich.org]

- 13. Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 16. researchgate.net [researchgate.net]

Theoretical and Computational Modeling of Triphenylamine Derivatives: A Senior Application Scientist's Guide to Molecular Design and Property Prediction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triphenylamine (TPA) and its derivatives represent a cornerstone in the development of advanced organic materials. Their unique propeller-like structure, coupled with their exceptional electronic and photophysical properties, has made them indispensable building blocks in a wide array of applications, including organic light-emitting diodes (OLEDs), solar cells, sensors, and probes. The rational design of novel TPA derivatives with tailored functionalities hinges on a deep understanding of their structure-property relationships. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate these relationships and accelerate the discovery of next-generation materials.

The Triphenylamine Core: A Foundation for Functional Materials

The efficacy of triphenylamine as a versatile scaffold stems from its intrinsic characteristics. The central nitrogen atom and the three phenyl rings are not coplanar, adopting a non-planar, propeller-like geometry. This structure is crucial as it inhibits extensive π-π stacking and aggregation in the solid state, which can often quench luminescence and hinder charge transport. The nitrogen atom's lone pair of electrons readily participates in delocalization across the phenyl rings, making TPA an excellent electron donor. These fundamental properties are the starting point for computational investigation.

Core Computational Methodologies: The Scientist's Toolkit

The predictive power of computational chemistry allows us to model the behavior of TPA derivatives at the molecular level. The choice of methodology is dictated by the specific property of interest, balancing computational cost with accuracy.

Quantum Mechanical (QM) Methods

QM methods, particularly Density Functional Theory (DFT), are the workhorses for studying the electronic structure of TPA derivatives.

-

Density Functional Theory (DFT): DFT is used to determine the ground-state electronic properties. A typical DFT calculation involves optimizing the molecular geometry to find the lowest energy conformation. From this, we can extract crucial parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are vital for understanding charge injection and transport properties. The choice of functional and basis set is critical. For many organic molecules, hybrid functionals like B3LYP are a good starting point, while long-range corrected functionals such as CAM-B3LYP or ωB97XD may be necessary for accurately describing charge-transfer states. The 6-31G(d) basis set is often sufficient for initial geometry optimizations, with larger basis sets like 6-311+G(d,p) used for more accurate energy calculations.

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate the photophysical properties, such as UV-Vis absorption and fluorescence, TD-DFT is the standard method. This approach models the electronic transitions between the ground and excited states, allowing for the calculation of absorption and emission wavelengths.

A Standard Protocol for DFT/TD-DFT Calculations:

-

Molecule Building: Construct the 3D structure of the TPA derivative using a molecular editor.

-

Geometry Optimization (Ground State): Perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d)). This step is crucial to ensure the calculated properties correspond to a stable molecular structure.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).

-

Electronic Properties: From the optimized structure, calculate the HOMO, LUMO, and other electronic properties.

-

Excited State Calculations (TD-DFT): Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., CAM-B3LYP/6-311+G(d,p)) to compute the vertical excitation energies, which correspond to the UV-Vis absorption spectrum.

-

Geometry Optimization (Excited State): To model fluorescence, the geometry of the first excited state (S1) must be optimized.

-

Emission Energy Calculation: A TD-DFT calculation on the optimized S1 geometry will yield the emission energy. The difference between the ground-state energy at the S1 geometry and the S1 energy is the predicted emission wavelength.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for single molecules, MD simulations are used to model the bulk properties of materials. In the context of TPA derivatives, MD can be used to predict the morphology of thin films, which is critical for understanding charge transport in devices like OLEDs and organic solar cells.

Modeling Structure-Property Relationships

The true power of computational modeling lies in its ability to predict how changes in molecular structure will affect the material's properties.

Optoelectronic Properties

The color and efficiency of OLEDs and the absorption range of solar cells are determined by the optoelectronic properties of the constituent molecules. For TPA derivatives, a common strategy is to introduce electron-donating or electron-withdrawing groups to the phenyl rings. This creates a "push-pull" system that can tune the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths.

Table 1: Calculated Optoelectronic Properties of Donor-Acceptor TPA Derivatives

| Derivative | Donor Group | Acceptor Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max. Absorption (nm) |

| Triphenylamine (TPA) | - | - | -5.62 | -2.10 | 3.52 | 310 |

| TPA-CN | - | Cyano | -5.89 | -2.65 | 3.24 | 345 |

| TPA-CHO | - | Aldehyde | -5.81 | -2.71 | 3.10 | 360 |

| TPA-NO2 | - | Nitro | -6.10 | -3.05 | 3.05 | 380 |

Data is illustrative and based on typical trends observed in computational studies.

The following diagram illustrates the typical computational workflow for predicting these properties.

Caption: Computational workflow for predicting optoelectronic properties of TPA derivatives.

Charge Transport Properties

For applications in organic electronics, the ability of a material to transport charges (electrons and holes) is paramount. The charge mobility is influenced by two key factors at the molecular level: the internal reorganization energy (λ) and the electronic coupling (transfer integral, V) between adjacent molecules.

-

Reorganization Energy (λ): This is the energy required to deform the molecular geometry from its neutral-state equilibrium to the charged-state equilibrium. A lower reorganization energy generally leads to higher charge mobility. DFT calculations can be used to compute λ for both holes and electrons.

-

Transfer Integral (V): This term quantifies the electronic coupling between neighboring molecules and is highly dependent on their relative orientation.

The diagram below shows the relationship between structural modifications and their impact on key properties.

Caption: Influence of structural modifications on the properties of TPA derivatives.

Case Study: In Silico Design of a TPA-based Dye for Dye-Sensitized Solar Cells (DSSCs)

Let's consider a practical workflow for designing a novel TPA derivative as a sensitizer for DSSCs. The key requirements for an efficient dye are:

-

Strong absorption in the visible spectrum.

-

Proper alignment of the dye's HOMO and LUMO levels with the semiconductor's conduction band (e.g., TiO2) and the electrolyte's redox potential.

-

Efficient charge injection from the dye to the semiconductor.

Workflow:

-

Scaffold Selection: Start with a known TPA-based dye structure, for example, one with a TPA donor, a π-conjugated bridge, and a cyanoacrylic acid acceptor/anchoring group.

-

Initial QM Calculations:

-

Optimize the geometry of the starting molecule using DFT (B3LYP/6-31G(d)).

-

Calculate the HOMO and LUMO energies to check their alignment with the TiO2 conduction band (~ -4.0 eV) and the I-/I3- electrolyte redox potential (~ -4.8 eV). The LUMO should be above the TiO2 conduction band, and the HOMO should be below the electrolyte potential.

-

Compute the absorption spectrum using TD-DFT to see how well it covers the solar spectrum.

-

-

Iterative Molecular Modification:

-

Hypothesis: To improve light absorption in the longer wavelength region (red-shift), we can either strengthen the donor/acceptor groups or extend the π-bridge.

-

Action: Create a series of new candidate molecules in silico. For example, introduce different π-bridges (e.g., thiophene, furan) between the TPA donor and the acceptor.

-

Re-evaluation: For each new candidate, repeat the QM calculations (geometry optimization, HOMO/LUMO, TD-DFT).

-

-

Data Analysis and Selection:

-

Compile the calculated properties (HOMO, LUMO, energy gap, max. absorption wavelength) for all candidates in a table.

-

Select the most promising candidates that exhibit both good energy level alignment and enhanced light-harvesting capabilities.

-

-

Further Refinement: For the top candidates, more advanced calculations could be performed, such as modeling the dye adsorbed on a TiO2 cluster to investigate the charge injection mechanism more directly.

Challenges and Future Outlook

While computational modeling is a powerful tool, it is not without its limitations. The accuracy of DFT and TD-DFT can be highly dependent on the choice of functional, and accurately modeling the solid-state environment and solvent effects remains a challenge. However, with the continuous development of new theoretical models and increasing computational power, the predictive accuracy of these methods is constantly improving. The integration of machine learning and artificial intelligence with quantum chemistry calculations is a promising future direction, enabling high-throughput screening of vast chemical spaces to accelerate the discovery of new TPA-based materials.

Conclusion

Theoretical studies and computational modeling are indispensable tools in the modern materials scientist's arsenal. For triphenylamine derivatives, these methods provide unparalleled insight into their electronic and optical properties, enabling the rational design of molecules with tailored functions. By leveraging the power of DFT, TD-DFT, and other computational techniques, researchers can significantly reduce the experimental effort required for material discovery, paving the way for the next generation of high-performance organic electronic and photonic devices.

References

-

Zhang, J., Zhang, Y., & Ma, Y. (2018). Triphenylamine-based organic hole-transporting materials for perovskite solar cells. Journal of Materials Chemistry A, 6(39), 18837-18856. [Link]

-

Dinç, M., Bodedi, V. R., & Çamur, M. (2021). Triphenylamine based fluorescent chemosensors. Coordination Chemistry Reviews, 429, 213627. [Link]

-

Li, Y., Wu, H., & Zhang, J. (2019). Recent advances in triphenylamine-based fluorescent probes for sensing and imaging. TrAC Trends in Analytical Chemistry, 118, 778-800. [Link]

-

Altun, A., & Kumru, M. (2020). A computational study on the electronic and optical properties of novel triphenylamine-based D-π-A type dyes for dye-sensitized solar cells. Journal of Molecular Modeling, 26(7), 1-13. [Link]

An In-depth Technical Guide to the Electrochemical Properties of N,N,N'-Triphenyl-p-phenylenediamine (TPPD)

Abstract

This technical guide provides a comprehensive exploration of the electrochemical properties of N,N,N'-Triphenyl-p-phenylenediamine (TPPD). While direct experimental data for TPPD is not extensively available in public literature, this document synthesizes information from closely related analogues, namely triphenylamine (TPA) and N-substituted p-phenylenediamines, to present a robust predictive model of its redox behavior. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols for the electrochemical characterization of TPPD. We will delve into the anticipated oxidation mechanisms, the influence of molecular structure on electrochemical response, and detailed methodologies for cyclic voltammetry studies.

Introduction: The Significance of this compound

This compound (TPPD) is a fascinating molecule that marries the electronic attributes of two key functional groups: the triphenylamine (TPA) moiety and the p-phenylenediamine (PPD) core. TPA and its derivatives are renowned for their hole-transporting capabilities, exceptional redox stability, and applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics.[1][2] The PPD core, on the other hand, is a classic redox-active unit known for its two-electron transfer properties and its role in the formation of conductive polymers and dyes.[3]

The unique structure of TPPD, with a triphenylamino group and a diphenylamino group attached to a central benzene ring, suggests a rich and complex electrochemical profile. Understanding these properties is paramount for harnessing its potential in various applications, from novel electronic materials to redox-active probes in biological systems. This guide will provide the foundational knowledge and practical steps to meticulously characterize the electrochemical behavior of this intriguing molecule.

Predicted Redox Behavior of TPPD: A Mechanistic Insight

The electrochemical oxidation of TPPD is anticipated to be a multi-step process, influenced by the distinct redox centers within its structure. Based on the behavior of its constituent parts, we can predict a sequential oxidation mechanism.

The Initial Oxidation: Formation of a Stable Radical Cation

The initial oxidation is expected to occur at the triphenylamine nitrogen, which is generally more easily oxidized than a secondary diarylamine. This is due to the greater delocalization of the resulting positive charge across the three phenyl rings, leading to a more stable radical cation.

-

Reaction: The first step is a one-electron oxidation to form a stable radical cation, often referred to as a Wurster's Blue type species.[4] This process is typically reversible.

Subsequent Oxidation Steps

Following the initial oxidation, several pathways are possible for the second and subsequent oxidation events:

-

Oxidation of the Second Nitrogen: The secondary amine of the diphenylamino group can undergo a one-electron oxidation. This would likely occur at a more positive potential compared to the tertiary triphenylamine nitrogen.

-

Two-Electron Oxidation of the PPD Core: The p-phenylenediamine core is known to undergo a two-electron, two-proton oxidation to form a diimine species.[1] In the case of TPPD, this would result in the formation of a quinone-diimine-like structure. This process may occur in two discrete one-electron steps or as a single two-electron wave, depending on the solvent and electrolyte system.

The overall oxidation process can be influenced by factors such as the solvent, pH (in protic media), and the scan rate in cyclic voltammetry experiments. Subsequent chemical reactions, such as dimerization or hydrolysis of the oxidized species, are also possibilities that must be considered during experimental analysis.

Experimental Characterization: A Practical Guide

To experimentally validate the predicted electrochemical behavior of TPPD, a systematic approach using cyclic voltammetry (CV) is recommended.

Essential Equipment and Reagents

-

Potentiostat: A high-quality potentiostat capable of performing cyclic voltammetry and other standard electrochemical techniques.

-

Electrochemical Cell: A three-electrode cell configuration is essential.

-

Working Electrode: A glassy carbon electrode (GCE) is a suitable choice for initial studies due to its wide potential window and relatively inert surface. Platinum or gold electrodes can also be used.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is recommended.

-

Counter Electrode: A platinum wire or graphite rod serves as an excellent counter electrode.

-

-

Solvent: A dry, aprotic solvent is crucial to avoid proton-coupled reactions and hydrolysis of the oxidized species. Acetonitrile or dichloromethane are excellent choices.

-

Supporting Electrolyte: A non-reactive electrolyte is necessary to ensure conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M are commonly used.

-

Analyte: A solution of this compound of known concentration (typically 1-5 mM).

Step-by-Step Experimental Protocol for Cyclic Voltammetry

-

Electrode Preparation:

-

Polish the working electrode (e.g., GCE) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the chosen solvent (e.g., acetonitrile).

-

Dry the electrode completely before use.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen dry aprotic solvent (e.g., acetonitrile).

-

Prepare a stock solution of TPPD in the same electrolyte solution.

-

For the experiment, prepare a solution of TPPD at the desired concentration (e.g., 1 mM) in the electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes and the TPPD solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Perform a cyclic voltammetry scan. A typical starting potential could be 0 V, scanning to a positive potential (e.g., +1.5 V) and then reversing the scan back to the starting potential.

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the reversibility of the redox processes and to identify any coupled chemical reactions.

-

Data Interpretation and Expected Results

The cyclic voltammogram of TPPD is expected to exhibit at least two distinct oxidation peaks.

Analysis of the Voltammogram

-

Peak Potentials (Epa and Epc): The anodic peak potential (Epa) and cathodic peak potential (Epc) provide information about the thermodynamics of the redox process. The half-wave potential (E₁/₂) can be calculated as (Epa + Epc) / 2.

-

Peak Separation (ΔEp): The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is an indicator of the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

Peak Currents (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.

Predicted Electrochemical Data

Based on the analysis of related compounds, the following is a predictive summary of the key electrochemical parameters for TPPD.